molecular formula C10H10Cl2N2O2 B14559354 4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one CAS No. 61922-65-4

4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one

Cat. No.: B14559354
CAS No.: 61922-65-4
M. Wt: 261.10 g/mol
InChI Key: YMUIBJJOQYTBIY-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one is a chemical compound that belongs to the class of oxadiazolidinones This compound is characterized by the presence of a dichlorophenyl group attached to an oxadiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable precursor under controlled conditions. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine in the presence of a base to form the desired oxadiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

61922-65-4

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one

InChI

InChI=1S/C10H10Cl2N2O2/c1-10(2)14(9(15)13-16-10)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,15)

InChI Key

YMUIBJJOQYTBIY-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(=O)NO1)C2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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